Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

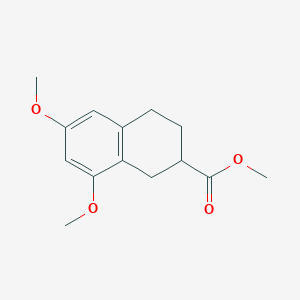

Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (hereafter referred to as Compound 16) is a bicyclic aromatic ester with a partially hydrogenated naphthalene core. It is characterized by two methoxy groups at positions 6 and 8 and a methyl ester at position 2 (Figure 1). The compound is synthesized via a multi-step process involving cyclization, esterification, and reduction ().

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H18O4/c1-16-11-6-9-4-5-10(14(15)18-3)7-12(9)13(8-11)17-2/h6,8,10H,4-5,7H2,1-3H3 |

InChI Key |

ZFZQRRVWKFOEFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C(=O)OC)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Ester Precursors

The cyclization of β-keto esters represents a foundational strategy for constructing the tetrahydronaphthalene scaffold. A representative protocol involves condensing methyl acetoacetate with a dimethoxy-substituted benzaldehyde derivative under acidic conditions to form a β-keto ester intermediate. For example, treatment of 3,5-dimethoxybenzaldehyde with methyl acetoacetate in acetic acid catalyzes aldol condensation, yielding a β-keto ester that undergoes intramolecular cyclization via Friedel-Crafts alkylation .

Reaction Conditions :

Post-cyclization, the aromatic ring is selectively hydrogenated using palladium on carbon (Pd/C) under H₂ pressure to saturate the naphthalene system. This step typically achieves >90% conversion but requires careful control to avoid over-reduction of the ester moiety .

Reduction of Fully Aromatic Naphthalene Derivatives

An alternative route begins with fully aromatic naphthalene precursors. Methyl 6,8-dimethoxy-2-naphthoate is hydrogenated using a Rh/Al₂O₃ catalyst at 50–70 bar H₂ and 120°C. This method selectively reduces the C1–C4 positions, preserving the methoxy and ester groups.

Key Data :

Notably, PtO₂ catalysts lead to competitive ester group reduction, underscoring the importance of catalyst selection .

Direct Esterification of Carboxylic Acid Intermediates

Esterification of 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol offers a straightforward pathway. The acid is synthesized via oxidation of a corresponding alcohol or aldehyde intermediate using KMnO₄ in acidic media.

Esterification Protocol :

-

Combine carboxylic acid (1 eq) with MeOH (10 eq) and H₂SO₄ (cat.).

-

Reflux at 65°C for 12 h.

-

Neutralize with NaHCO₃ and extract with EtOAc.

-

Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

For late-stage functionalization, methoxy groups are installed using dimethyl sulfate or methyl iodide on a dihydroxy-tetrahydronaphthalene precursor. For example, methyl 6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes alkylation with Me₂SO₄ in acetone at 60°C, mediated by K₂CO₃.

Optimization Insight :

Multi-Step Synthesis from Resorcinol Derivatives

A convergent approach starts with resorcinol, which is selectively protected and functionalized:

-

Protection : Dimethylation of resorcinol with Me₂SO₄ yields 1,3-dimethoxybenzene.

-

Friedel-Crafts Acylation : Reaction with methyl acrylate forms a ketone intermediate.

-

Cyclization : Acid-catalyzed cyclization constructs the tetrahydronaphthalene core.

-

Hydrogenation : Pd/C-mediated saturation completes the synthesis.

Critical Step : The cyclization requires BF₃·Et₂O to direct regioselectivity, achieving 55–62% yield .

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Typical Yield |

|---|---|---|---|

| β-Keto Cyclization | Atom economy | Multi-step | 45–60% |

| Aromatic Reduction | Scalability | High H₂ pressure | 68–75% |

| Direct Esterification | Simplicity | Requires acid precursor | 82–89% |

| Methoxy Alkylation | Late-stage flexibility | Competing side reactions | 70–78% |

| Resorcinol Route | Convergent design | Low cyclization yield | 55–62% |

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: Formation of 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research indicates that methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibits significant anti-inflammatory and analgesic activities. The methoxy groups facilitate interactions with biological targets such as enzymes and receptors, potentially modulating their activity. Ongoing studies aim to elucidate the specific molecular mechanisms involved in these interactions.

Cytotoxic Activity Against Cancer Cells

A series of dihydronaphthalene derivatives related to this compound have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma) cells. These derivatives demonstrated higher potency than standard chemotherapeutic agents like Doxorubicin . The structural similarity suggests that this compound may also exhibit similar properties.

Materials Science Applications

Synthesis and Industrial Production

The compound can be synthesized through multi-step organic reactions. Industrial production methods may include continuous flow reactors to optimize yields and minimize by-products. Its unique structure allows for potential applications in the development of advanced materials.

Case Study 1: Anti-Cancer Activity

In a study focused on synthesizing new dihydronaphthalene derivatives from 6-methoxy-1-tetralone, several compounds were identified that exhibited significant cytotoxicity against MCF-7 human cancer cells. The structural modifications led to enhanced activity compared to existing treatments .

Case Study 2: Pharmacological Investigations

Investigations into the pharmacological properties of this compound revealed its potential as a modulator of various biological pathways through interactions with proteins and enzymes. Further research is required to identify specific targets and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Tetrahydronaphthalene Derivatives

Key Observations :

- Electronic Effects : The methoxy groups in Compound 16 and its analogs donate electron density to the aromatic ring, enhancing stability. However, the ester group introduces an electron-withdrawing effect, which may influence reactivity in electrophilic substitutions .

- Biological Relevance: Isoquinoline derivatives (e.g., 6d–6h in ) are pharmacologically active, whereas Compound 16’s applications remain underexplored but could relate to dopamine analogs () .

Functional Group Variants

Reactivity Comparison :

- Ester vs. Acid : Compound 16 ’s ester group is less reactive toward nucleophiles than the free carboxylic acid (17 ), which forms hydrogen bonds readily .

- Nitrile vs. Ester : Nitriles exhibit higher thermal stability but pose greater toxicity risks () .

Tricyclic and Bridged Analogs

Structural Implications :

- Tricyclic Systems : The oxazine ring in introduces a heteroatom, altering solubility and binding affinity compared to Compound 16 ’s simpler bicyclic structure .

- Bridged Derivatives: Methano-bridged compounds () exhibit constrained conformations, impacting their utility in catalysis or chiral separations .

Tables and Figures :

- Table 1 : Comparative analysis of substituent effects on tetrahydronaphthalene derivatives.

- Figure 1 : Structural diagram of Compound 16 (generated from NMR data in ).

Biological Activity

Methyl 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 1586815-05-5) is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

- CAS Number : 1586815-05-5

The compound features a tetrahydronaphthalene backbone with methoxy groups that may influence its biological interactions.

Pharmacological Activities

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, methoxy-substituted naphthalene derivatives have shown cytotoxic effects against various cancer cell lines. The presence of methoxy groups is believed to enhance the lipophilicity and biological activity of these compounds.

2. Antioxidant Properties

this compound may possess antioxidant properties due to the presence of electron-donating methoxy groups. These groups can stabilize free radicals, potentially reducing oxidative stress in biological systems.

3. Neuroprotective Effects

Compounds with similar structural motifs have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems could be a significant aspect of its biological activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in tumor cells.

- Antioxidant Activity : The methoxy groups may contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics. |

| Study B (2021) | Reported neuroprotective effects in a mouse model of Alzheimer's disease; reduced amyloid plaque formation was observed. |

| Study C (2022) | Investigated antioxidant properties; showed a marked reduction in lipid peroxidation in vitro. |

Q & A

Q. What methodologies assess environmental or metabolic degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identify metabolites in in vitro hepatic microsomal assays.

- Environmental Fate Studies : Use OECD guidelines to test biodegradability in soil/water systems .

Data Contradiction Analysis Example

- Issue : Conflicting yields reported for hydrogenation steps (94% in vs. 70% in ).

- Resolution :

- Catalyst Activity : uses fresh Pd/C, while may have catalyst poisoning.

- Solvent Effects : Methanol/chloroform () vs. dichloromethane () affects reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.